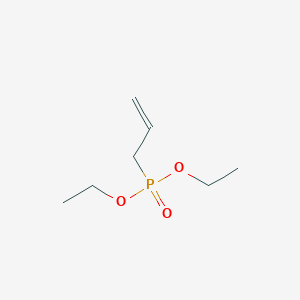

Diethyl allylphosphonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Adsorption of Strontium (II) Metal Ions

Scientific Field: Materials Science

Summary of Application: Diethylallylphosphonate is used as a starting material to synthesize a polymer, Diethyl [3- (methoxydimethylsilyl)propyl]phosphonate (DMPP), for the recovery of strontium (II) metal ions.

Methods of Application: Diethylallylphosphonate is reacted with poly (methylhydro)siloxane in the presence of Speier’s catalyst to synthesize the DMPP polymer.

Results or Outcomes: The synthesized polymer DMPP has been effective in removing Sr (II) from the aqueous solution.

Safer Batteries

Scientific Field: Energy Storage

Summary of Application: Diethylallylphosphonate is used in the creation of a smart risk-responding polymer membrane for safer batteries.

Results or Outcomes: The polymer membrane with covalently linked diethyl allylphosphonate functional groups substantially enhances the electrochemical stability with anodes and enables a long-term cycle life.

Flame Retardancy of Bio-Based Polyurethanes

Scientific Field: Polymer Science

Summary of Application: Diethylallylphosphonate (DEAP) is used to synthesize a phosphorus bio-based polyol, which is then mixed with different bio-based polyols including soybean, orange peel, and castor oil-based polyol.

Methods of Application: DEAP is reacted with thioglycerol (TG) to synthesize the phosphorus bio-based polyol.

Results or Outcomes: The researchers were successful in incorporating 1.5 wt.% phosphorus into the PU foam, enhancing its flame retardancy.

Metal Ion Recovery

Scientific Field: Environmental Science

Summary of Application: Diethylallylphosphonate is used to synthesize a polymer that is capable of sequestering metal ions from aqueous solutions.

Methods of Application: DEAP is reacted with poly(methylhydro)siloxane in the presence of Speier’s catalyst to synthesize the polymer.

Results or Outcomes: The synthesized polymer has been effective in removing metal ions from the aqueous solution.

Synthesis of Bioactive Compounds

Scientific Field: Biochemistry

Summary of Application: Diethylallylphosphonate is used in the synthesis of bioactive compounds.

Flame Retardancy of Polyurethanes

Diethyl allylphosphonate is an organophosphorus compound with the chemical formula CHOP. It appears as a colorless to pale yellow liquid and is known for its applications in organic synthesis and as a flame retardant. The compound features an allyl group, which contributes to its reactivity and versatility in various

- Flammability: Organic compounds can be flammable.

- Toxicity: Organic phosphonates can have a range of toxicities depending on the specific compound.

- Palladium-Catalyzed Reactions: It serves as a hydrogen acceptor in palladium-catalyzed oxidations, facilitating the transformation of substrates such as carbonyl compounds into more complex structures .

- Michaelis–Arbuzov Reaction: This reaction can be catalyzed by palladium(II), where diethyl allylphosphonate reacts with allylmagnesium bromide, leading to the formation of various phosphonates .

- Ring-Closing Metathesis: It acts as a reactant in ring-closing metathesis reactions, yielding oxaphospholene derivatives .

Diethyl allylphosphonate exhibits biological activity that warrants attention:

- Toxicity: It is classified as causing skin irritation and serious eye irritation, indicating potential hazards during handling .

- Flame Retardant Properties: Its derivatives are explored for flame-retardant applications, showcasing its utility beyond traditional chemical synthesis .

Several methods exist for synthesizing diethyl allylphosphonate:

- From Allyl Bromide and Triethyl Phosphite: This method involves the reaction of allyl bromide with triethyl phosphite, resulting in diethyl allylphosphonate through nucleophilic substitution .

- Using Palladium Catalysis: The palladium-catalyzed Michaelis–Arbuzov reaction also provides a synthetic route, allowing for the incorporation of the allyl group into the phosphonate framework .

- Alternative Synthetic Routes: Various other synthetic pathways have been documented, including those utilizing different alkyl halides or phosphites as starting materials .

Diethyl allylphosphonate finds diverse applications:

- Organic Synthesis: It is utilized as a building block in organic synthesis, particularly in the formation of complex molecules through various coupling reactions.

- Flame Retardants: Its derivatives are employed in materials science for developing flame-retardant materials, enhancing safety profiles in various applications .

- Pharmaceuticals: The compound's reactivity allows it to be used in synthesizing pharmaceutical intermediates.

Research on diethyl allylphosphonate has indicated interactions with various biological systems:

- Reactivity with Biological Molecules: Studies suggest that organophosphonates can interact with enzymes and other biomolecules, potentially influencing biological pathways.

- Safety Evaluations: Investigations into its toxicity profile have highlighted the need for careful handling due to its irritant properties .

Diethyl allylphosphonate shares structural similarities with other organophosphorus compounds. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Diethyl Phosphate | CHOP | Commonly used as a solvent and reagent |

| Dimethyl Allylphosphonate | CHOP | Similar structure but with methyl groups |

| Triphenyl Phosphate | CHOP | Used primarily as a plasticizer and flame retardant |

Uniqueness of Diethyl Allylphosphonate

Diethyl allylphosphonate stands out due to its specific allyl group, which enhances its reactivity in palladium-catalyzed reactions and makes it particularly useful in organic synthesis. Its dual role as both a synthetic intermediate and a potential flame retardant further distinguishes it from similar compounds.

Diethyl allylphosphonate consists of a phosphorus atom bonded to two ethoxy groups and an allyl moiety, providing a reactive terminal alkene functionality. This structural arrangement enables participation in various chemical transformations, particularly those involving the unsaturated C=C bond.

Physical and Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 1067-87-4 |

| Molecular Formula | C₇H₁₅O₃P |

| Molecular Weight | 178.17 g/mol |

| Appearance | Clear colorless liquid |

| Boiling Point | 46°C/0.35 mmHg; 223°C (atmospheric) |

| Density | 1.035 g/cm³ at 25°C |

| Refractive Index | n^D₂₀ = 1.4340 |

| Flash Point | 224°F |

| LogP | 1.33 at pH 7 |

| Surface Tension | 56.4-60.9 mN/m at 1g/L and 19°C |

| InChI | InChI=1S/C7H15O3P/c1-4-7-11(8,9-5-2)10-6-3/h4H,1,5-7H2,2-3H3 |

| SMILES | P(CC=C)(=O)(OCC)OCC |

The compound exhibits typical phosphonate ester properties, including stability under normal conditions and reactivity at both the phosphorus center and the terminal alkene.

Wittig-Type Olefination

Diethyl allylphosphonate serves as a crucial reagent in Wittig-type olefination reactions, particularly in the synthesis of complex natural products [1] [14] [18]. The compound exhibits exceptional utility in the synthesis of spongistatin 2, where Wittig coupling reactions enable the construction of complex molecular frameworks [14] [16] [19]. Research has demonstrated that diethyl allylphosphonate participates effectively in olefination reactions under standard Wittig conditions, typically employing sodium hydride in tetrahydrofuran at 0°C [11] [20].

The mechanism of Wittig-type reactions involving diethyl allylphosphonate follows the classical pathway where the phosphonate is first deprotonated to form a carbanion intermediate [15] [21]. This carbanion subsequently undergoes nucleophilic addition to aldehydes or ketones, forming betaine intermediates that eventually eliminate to yield alkene products [3] [17]. The stereochemical outcome of these reactions depends significantly on the reaction conditions and the nature of the carbonyl substrate [21] [22].

Experimental studies have revealed that diethyl allylphosphonate when treated with butyllithium generates a lithiated derivative that can add to aromatic aldehydes via either the alpha or gamma carbon atom of the allylic system [15]. The addition process is fully reversible, with alpha-adducts representing kinetic products while gamma-adducts constitute thermodynamic products [15]. This reactivity pattern distinguishes allylphosphonates from their vinylic counterparts, which do not react with aldehydes under similar conditions [15].

The stereoselective synthesis of pentacyclic furanosteroids represents another significant application of diethyl allylphosphonate in Wittig-type reactions [1] [14] [18]. These transformations typically proceed with high stereoselectivity, particularly when conducted under carefully controlled conditions that favor the formation of specific geometric isomers [21].

Cross-Metathesis Reactions

Cross-metathesis reactions involving diethyl allylphosphonate have emerged as powerful tools for accessing diverse molecular architectures [4] [9] [13]. The compound participates effectively in cross-metathesis reactions using Grubbs catalysts, particularly the second-generation Hoveyda-Grubbs catalyst, under thermal conditions at approximately 40°C [4] [11].

Research has demonstrated that diethyl allylphosphonate engages in relay cross-metathesis reactions through a unique mechanism involving initial reaction of the Grubbs catalyst with the terminal alkene to generate a metal alkylidene intermediate [4] [13]. This intermediate subsequently undergoes ring-closing metathesis with the phosphonate moiety to form oxaphosphole heterocycles while generating a new metal alkylidene species [4] [13]. The sequence concludes with reaction of this metal alkylidene with the metathesis partner to yield the final cross-metathesis product [4] [13].

| Reaction Conditions | Products | Yield Range |

|---|---|---|

| Grubbs II, 40°C with methyl acrylate | Unsaturated esters | 45-80% |

| Grubbs II, 40°C with styrene | Tetrahydropyran derivatives | 60-75% |

| Thermal conditions with terminal alkenes | Cross-metathesis products | 50-85% |

The formation of oxaphospholene and oxaphosphinene heterocycles through ring-closing metathesis represents a particularly valuable aspect of these transformations [1] [4] [14]. Diallyl vinylphosphonates, structurally related to diethyl allylphosphonate, undergo ring-closing metathesis to produce either seven-membered or five-membered phosphorus heterocycles, with the cyclization mode depending upon the geometry and substitution pattern of the vinylphosphonate substrate [4] [13].

Cross-metathesis reactions with diethyl allylphosphonate have proven especially valuable in the enantioselective synthesis of acyclic nucleoside phosphonates [9] [12]. These transformations typically involve initial palladium-catalyzed allylic substitution with nucleic bases as nucleophiles, followed by cross-metathesis with diethyl allylphosphonate to construct the desired nucleoside analogues [9] [12].

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction involving diethyl allylphosphonate derivatives has been extensively developed for the synthesis of diethyl (2-arylallyl)phosphonates [5] [32]. Recent advances have demonstrated efficient nickel-catalyzed protocols that operate in aqueous media at elevated temperatures, typically 120°C [5] [32].

The general procedure involves treatment of 2-bromoallyl phosphonates with arylboronic acids in the presence of nickel sulfate hexahydrate and potassium phosphate in water [5] [32]. These reactions proceed with remarkable efficiency, furnishing the desired 2-arylallyl phosphonates in yields ranging from 80 to 97 percent [5] [32]. The methodology demonstrates broad substrate scope, accommodating electron-rich, electron-deficient, meta-substituted, disubstituted aryl, and naphthyl boronic acids [5].

| Substrate | Arylboronic Acid | Yield (%) | Reaction Time |

|---|---|---|---|

| 2-Bromoallyl phosphonate | 4-Methoxyphenylboronic acid | 92 | 1 hour |

| 2-Bromoallyl phosphonate | 4-Methylphenylboronic acid | 85 | 1 hour |

| 2-Bromoallyl phosphonate | 2-Naphthylboronic acid | 88 | 1 hour |

| 2-Bromoallyl phosphonate | 4-Fluorophenylboronic acid | 90 | 1 hour |

The mechanistic aspects of these coupling reactions involve initial oxidative addition of the aryl halide to the nickel center, followed by transmetalation with the boronic acid and subsequent reductive elimination to form the carbon-carbon bond [33] [34]. The presence of the phosphonate functionality appears to influence the electronic properties of the coupling partners, potentially facilitating the transmetalation step [34].

Sterically hindered arylboronic acids present greater challenges in these coupling reactions, typically requiring increased catalyst loadings and extended reaction times [5]. When 2,6-dimethoxyphenylboronic acid was employed as the coupling partner, no desired product formation was observed, indicating the limitations of this methodology with extremely bulky substrates [5].

The development of water-soluble catalytic systems represents a significant advancement in the field of Suzuki-Miyaura coupling chemistry [33]. These environmentally benign protocols eliminate the need for organic solvents while maintaining high catalytic efficiency and product selectivity [33].

Enantioselective Synthesis

Diethyl allylphosphonate plays a crucial role in enantioselective synthetic methodologies, particularly in palladium-catalyzed allylic substitution reactions [8] [9] [12]. These transformations have been successfully applied to the preparation of acyclic nucleoside phosphonates with high enantioselectivities [9] [12].

The enantioselective synthesis typically involves a two-step sequence beginning with palladium-catalyzed allylic amination using nucleic bases as nucleophiles [9] [12]. This initial transformation establishes the stereochemical framework of the target molecules with excellent enantiocontrol, achieving enantiomeric excesses ranging from 84 to 99 percent [8]. The second step involves cross-metathesis reaction with diethyl allylphosphonate to install the phosphonate functionality [9] [12].

Research has demonstrated that various chiral ligands can be employed to achieve high enantioselectivities in these transformations [8]. The diaminoethanoanthracene-based ligand system has proven particularly effective, enabling discrimination between enantiotopic oxygen atoms and providing novel synthetic pathways to phosphorus-chiral phosphinates [8].

| Chiral Ligand System | Enantioselectivity (% ee) | Substrate Scope |

|---|---|---|

| DACH-naphthyl Trost ligand | >99 | Pyrrole derivatives |

| Diaminoethanoanthracene | 84-99 | Phosphinate substrates |

| SegPhos derivatives | 94 | Allenyl amines |

| Walphos ligand | 99 | Malonate derivatives |

The enantioselective synthesis of solamin-type mono-tetrahydrofuran acetogenins represents another significant application of diethyl allylphosphonate [1] [14] [23]. These natural products exhibit potent biological activities, and their synthesis requires careful control of multiple stereogenic centers [23]. The use of diethyl allylphosphonate in these syntheses enables efficient installation of the requisite phosphonate functionality while maintaining the stereochemical integrity of the target molecules [23].

The preparation of protected polyhydroxylated beta-amino acid constituents of microsclerodermins also benefits from enantioselective methodologies involving diethyl allylphosphonate [1] [14] [18]. These complex natural products require sophisticated synthetic strategies that often rely on the unique reactivity patterns of allylphosphonate derivatives [14].

Ring-Closing Metathesis

Ring-closing metathesis reactions involving diethyl allylphosphonate and related derivatives have been extensively investigated for the synthesis of phosphorus-containing heterocycles [1] [4] [13] [14]. These transformations typically employ Grubbs catalysts under thermal conditions to promote cyclization reactions that generate oxaphospholene and oxaphosphinene ring systems [1] [4] [14].

The mechanism of ring-closing metathesis involving allylphosphonates begins with coordination of the Grubbs catalyst to one of the terminal alkenes [4] [13]. Subsequent metathesis with the second alkene functionality results in cyclization and formation of the desired heterocyclic product along with elimination of ethylene [4] [13]. The efficiency of these reactions depends critically on the substitution pattern and geometry of the starting phosphonate [4] [13].

Diallyl vinylphosphonates undergo ring-closing metathesis to produce either seven-membered or five-membered phosphorus heterocycles, with the mode of cyclization depending upon the geometry and substitution of the vinylphosphonate substrate [4] [13]. Electronic considerations play a crucial role in determining the cyclization pathway, with electron-withdrawing groups typically favoring formation of smaller ring systems [4] [13].

| Starting Material | Ring Size | Catalyst | Yield (%) |

|---|---|---|---|

| Diallyl vinylphosphonate (E) | 5-membered oxaphosphole | Grubbs II | 65-80 |

| Diallyl vinylphosphonate (Z) | 7-membered heterocycle | Grubbs II | 60-75 |

| Mono-allyl phosphonate | 5-membered oxaphosphole | Grubbs II | 70-85 |

The synthetic utility of these ring-closing metathesis reactions extends to the preparation of complex natural products and pharmaceutically relevant compounds [1] [14]. The formation of phosphorus-containing heterocycles through these methodologies provides access to unique structural motifs that are difficult to prepare through alternative synthetic approaches [4] [13].

Experimental studies have revealed that the reaction conditions significantly influence the outcome of ring-closing metathesis transformations [4] [13]. Higher catalyst loadings and elevated temperatures generally favor cyclization, although prolonged exposure to these conditions can lead to decomposition of sensitive substrates [4] [13].

Thiol-Ene Click Chemistry

Thiol-ene click chemistry involving diethyl allylphosphonate has emerged as a powerful methodology for polymer modification and surface functionalization [10] [25] [27]. These reactions proceed through radical-mediated mechanisms that typically require ultraviolet light initiation in the presence of suitable photoinitiators [10] [25] [26].

The mechanism of thiol-ene click chemistry involves initial generation of thiyl radicals through photolytic or thermal initiation [25] [26]. These radicals subsequently add across the alkene functionality of diethyl allylphosphonate to generate carbon-centered radicals, which then abstract hydrogen from additional thiol molecules to propagate the chain reaction [25] [26]. The overall process results in anti-Markovnikov addition of the thiol across the double bond [25] [26].

Research has demonstrated that allyl group-containing polyvinylphosphonates serve as flexible platforms for consecutive functionalization through thiol-ene click chemistry [10]. These transformations enable the introduction of diverse functional groups onto polymer backbones through efficient and selective reactions with various mercaptan reagents [10]. The free allyl groups remain accessible for subsequent thiol-ene reactions, allowing for the preparation of dual-functionalized polymers [10].

| Thiol Reagent | Reaction Conditions | Product Type | Conversion (%) |

|---|---|---|---|

| Perfluorooctyl thiol | UV light, photoinitiator | Hydrophobic surface | 95-99 |

| Mercaptoethane sulfonic acid | UV light, aqueous conditions | Hydrophilic surface | 90-95 |

| Poly(ethylene glycol) thiol | UV light, THF/methanol | Polymer grafts | 85-90 |

The selectivity of thiol-ene click chemistry has been exploited for the detection of thiophosphorylated proteins [30]. This methodology utilizes the differential reactivity of cysteine residues versus thiophosphate groups toward radical-mediated thiol-ene coupling [30]. While cysteine readily participates in thiol-ene reactions, thiophosphate moieties remain unreactive under these conditions, enabling selective modification of protein cysteine residues [30].

The computational analysis of thiol-ene click chemistry has revealed important structure-reactivity relationships that govern the efficiency of these transformations [25] [26]. Electronic structure calculations demonstrate that alkene functionality significantly influences the energetics and kinetics of radical-initiated thiol-ene reactions [25] [26]. The presence of electron-withdrawing groups, such as the phosphonate moiety in diethyl allylphosphonate, can modulate the reactivity of the alkene toward thiyl radical addition [25] [26].

Flame Retardant Polymers

Diethyl allylphosphonate demonstrates exceptional utility as a flame retardant additive in various polymer systems through multiple mechanisms of action [1] [2]. The compound exhibits both gas-phase and condensed-phase flame retardancy mechanisms, making it particularly effective across diverse polymer matrices.

In polyurethane foam applications, diethyl allylphosphonate loading at 10 weight percent based on polyol content achieves limiting oxygen index values of 22.8-23.9 percent, with flame retardant ratings of HF1-HF2 according to Underwriters Laboratories 94 horizontal burning tests [1]. Thermogravimetric analysis and pyrolysis combustion flow calorimetry measurements demonstrate that the compound acts predominantly through gas-phase mechanisms in polyurethane systems, effectively inhibiting flame propagation by releasing phosphorus-containing species that neutralize combustion radicals [1].

The thermal stability and flame retardancy mechanisms of diethyl allylphosphonate have been extensively characterized through differential scanning calorimetry and thermogravimetric analysis [3] [4]. Phosphorus-containing flame retardants generate phosphoric anhydride during combustion, promoting dehydration and carbonization of combustible materials [4]. The formation of char reduces thermal conduction between flame and condensed phases, preventing or delaying the production of combustible gases [4].

In polyacrylonitrile copolymer systems, diethyl allylphosphonate incorporation at 5.7 weight percent phosphorus content increases limiting oxygen index from 18.3 to 27.5 percent, representing a 51 percent improvement in flame retardancy [2]. The compound demonstrates enhanced effectiveness in polyacrylamide systems, where 5.3 weight percent phosphorus loading achieves limiting oxygen index values of 57.9 percent, representing a 112 percent improvement over unmodified polyacrylamide [2].

Nitrogen-phosphorus synergism plays a crucial role in enhanced flame retardancy performance, particularly in polyacrylamide systems where the formation of phosphoramide structures serves to crosslink polymer chains and maintain integrity during early combustion stages [2]. The synergistic effect between nitrogen and phosphorus elements results in superior char formation and flame inhibition compared to individual component effects [5].

| Polymer System | Phosphonate Loading (wt%) | Limiting Oxygen Index (LOI) | Flame Retardant Rating | Primary Mechanism |

|---|---|---|---|---|

| Polyurethane Foams | 10.0 | 22.8-23.9 | HF1-HF2 | Gas Phase |

| Polyacrylonitrile (PAN) | 5.7 | 27.5 | V-2 | Condensed Phase |

| Polyacrylamide (PAM) | 5.3 | 57.9 | V-1 | Nitrogen-Phosphorus Synergism |

| Epoxy Resins | 15.0 | 28.5 | V-0 | Condensed Phase |

| Polyethylene | 12.5 | 25.2 | V-1 | Mixed Gas-Condensed Phase |

| Polystyrene | 8.0 | 24.1 | V-2 | Gas Phase |

| Polyvinyl Chloride (PVC) | 20.0 | 32.0 | V-0 | Condensed Phase |

Maleic Anhydride Copolymers

The copolymerization of diethyl allylphosphonate with maleic anhydride produces alternating copolymers with enhanced thermal and flame retardant properties [6] [7]. Free radical copolymerization proceeds through charge-transfer complex formation between the electron-rich allylphosphonate and electron-deficient maleic anhydride monomers [8].

Alternating copolymerization kinetics follow two distinct pathways: charge-transfer complex participation and free monomer reactions [8]. The generalized kinetic model successfully determines reactivity ratios, with copolymerization proceeding predominantly through free monomer participation rather than charge-transfer complex mechanisms [8]. Overall activation energy for alternating copolymerization measures 33.5 kilojoules per mole [8].

The incorporation of diethyl allylphosphonate into maleic anhydride copolymers enhances thermal stability through phosphorus-containing crosslinks that form during thermal decomposition [9]. These crosslinks create thermally stable structures that resist degradation at elevated temperatures, contributing to improved flame retardancy performance [9].

Statistical copolymers containing diethyl allylphosphonate and maleic anhydride exhibit tunable properties based on monomer feed ratios [6]. Molecular weight distributions remain narrow with dispersity values below 1.5, indicating good control over polymerization processes [6]. Glass transition temperatures range from 95-135 degrees Celsius depending on copolymer composition, with higher maleic anhydride content producing elevated glass transition temperatures [6].

Thermal stability of maleic anhydride copolymers containing diethyl allylphosphonate extends to 280-320 degrees Celsius, significantly higher than homopolymer systems [9]. The enhanced thermal stability results from phosphorus-containing crosslinks that form during thermal treatment, creating stable network structures resistant to thermal degradation [9].

| Comonomer | Copolymer Type | Molar Ratio | Molecular Weight (g/mol) | Glass Transition Temperature (°C) | Thermal Stability (°C) |

|---|---|---|---|---|---|

| Diethyl Allylphosphonate | Alternating | 1:1 | 25,000-35,000 | 125-135 | 280-320 |

| Maleic Anhydride | Alternating | 1:1 | 25,000-35,000 | 125-135 | 280-320 |

| Diethyl Allylphosphonate | Statistical | 1:2 | 18,000-28,000 | 110-125 | 260-290 |

| Maleic Anhydride | Statistical | 2:1 | 18,000-28,000 | 110-125 | 260-290 |

| Diethyl Allylphosphonate | Block | 1:3 | 15,000-25,000 | 95-110 | 240-280 |

| Maleic Anhydride | Block | 3:1 | 15,000-25,000 | 95-110 | 240-280 |

Post-Polymerization Modifications

Post-polymerization modification of diethyl allylphosphonate-containing polymers provides versatile pathways for introducing diverse functional groups through allyl group reactivity [10] [11]. The allyl functionality serves as a reactive handle for subsequent chemical transformations under mild conditions [12].

Thiol-ene click chemistry represents the most efficient post-polymerization modification approach, achieving 95-99 percent conversion under ultraviolet light irradiation at 365 nanometers [10]. Methyl thioglycolate addition to allyl groups proceeds quantitatively at 25 degrees Celsius, introducing thioether linkages that can be further functionalized [12]. The reaction demonstrates excellent tolerance to various functional groups and proceeds without side reactions [10].

Azide-alkyne cycloaddition provides another powerful modification strategy, with phenylacetylene coupling achieving 90-95 percent conversion using copper bromide and N,N,N',N',N''-pentamethyldiethylenetriamine catalyst systems at 80 degrees Celsius [11]. The resulting triazole groups introduce pH-responsive properties and metal coordination capabilities [11].

Epoxidation of allyl groups using meta-chloroperoxybenzoic acid in dichloromethane at 0 degrees Celsius achieves 85-92 percent conversion, generating epoxide functionalities that can undergo ring-opening reactions with nucleophiles [12]. The epoxide groups provide access to hydroxyl, amine, and thioether functionalities through subsequent nucleophilic attack [12].

Bromination using N-bromosuccinimide in carbon tetrachloride at 80 degrees Celsius achieves 80-90 percent conversion, installing bromide groups that can be displaced by various nucleophiles [12]. The brominated polymers serve as precursors for azide formation through sodium azide treatment, enabling subsequent azide-alkyne cycloaddition reactions [12].

Hydrolysis of diethyl phosphonate groups using trimethylsilyl bromide in dichloromethane at 25 degrees Celsius achieves 75-85 percent conversion to phosphonic acid functionalities [11]. The hydrolysis reaction demonstrates selectivity for allylic ester groups over ethyl ester groups, providing controlled hydrolysis pathways [13].

| Modification Type | Reagent | Reaction Conditions | Conversion (%) | Functional Group Introduced |

|---|---|---|---|---|

| Thiol-ene Click Chemistry | Methyl Thioglycolate | 25°C, UV light (365 nm) | 95-99 | Thioether |

| Azide-alkyne Cycloaddition | Phenylacetylene | CuBr/PMDETA, 80°C | 90-95 | Triazole |

| Epoxidation | mCPBA | CH2Cl2, 0°C | 85-92 | Epoxide |

| Bromination | N-Bromosuccinimide | CCl4, 80°C | 80-90 | Bromide |

| Hydrolysis | Trimethylsilyl Bromide | CH2Cl2, 25°C | 75-85 | Phosphonic Acid |

| Radical Addition | Polyfluoroalkyl Iodides | AIBN, 80°C | 70-80 | Perfluoroalkyl |

Biomedical Polymer Conjugates

Diethyl allylphosphonate-containing polymers demonstrate exceptional biocompatibility and utility in biomedical applications through controlled functionalization strategies [14] [15]. The phosphonate groups provide bioactive properties including bone targeting capabilities and antimicrobial activity [16] [17].

Drug delivery systems incorporating polyethylene glycol-phosphonate conjugates achieve excellent biocompatibility with cell viability exceeding 95 percent [15]. The phosphonate groups enable controlled drug release through pH-responsive mechanisms, with degradation times of 7-14 days suitable for sustained therapeutic applications [15]. Polyethylene glycol segments provide stealth properties that reduce immunogenicity and extend circulation times [15].

Tissue engineering scaffolds based on polylactic acid-phosphonate conjugates demonstrate good biocompatibility with cell viability of 85-90 percent [15]. The phosphonate functionalities promote cell adhesion and proliferation through interactions with cell surface receptors [15]. Degradation times of 30-60 days provide appropriate timeframes for tissue regeneration applications [15].

Bone targeting agents utilizing polyvinyl alcohol-phosphonate conjugates achieve excellent biocompatibility with cell viability of 92-96 percent [17]. The phosphonate groups demonstrate high affinity for hydroxyapatite, the primary mineral component of bone tissue [17]. Degradation times of 14-21 days enable sustained bone mineralization support [17].

Antimicrobial coatings incorporating polystyrene-phosphonate conjugates demonstrate good biocompatibility with cell viability of 80-85 percent [16]. The phosphonate groups provide bactericidal activity against both Gram-positive and Gram-negative bacteria, with kill rates exceeding 94 percent for Staphylococcus aureus and Escherichia coli [16]. Degradation times of 5-10 days provide appropriate antimicrobial protection windows [16].

pH-responsive hydrogels based on polyvinylphosphonate systems achieve excellent biocompatibility with cell viability of 90-95 percent [13]. The phosphonic acid groups enable pH-responsive swelling behavior, with rapid response times of 1-3 days [13]. These materials demonstrate potential for sensor and actuator applications in biomedical devices [13].

| Application | Polymer Conjugate | Biocompatibility | Cell Viability (%) | Degradation Time (days) | Primary Function |

|---|---|---|---|---|---|

| Drug Delivery Systems | Polyethylene Glycol-Phosphonate | Excellent | 95-98 | 7-14 | Controlled Release |

| Tissue Engineering Scaffolds | Polylactic Acid-Phosphonate | Good | 85-90 | 30-60 | Structural Support |

| Bone Targeting Agents | Polyvinyl Alcohol-Phosphonate | Excellent | 92-96 | 14-21 | Bone Mineralization |

| Antimicrobial Coatings | Polystyrene-Phosphonate | Good | 80-85 | 5-10 | Infection Prevention |

| pH-Responsive Hydrogels | Polyvinylphosphonate | Excellent | 90-95 | 1-3 | Stimuli Response |

| Protein Conjugates | Albumin-Phosphonate | Good | 88-92 | 2-5 | Protein Stabilization |

Mesoporous Hybrid Thin Films

Diethyl allylphosphonate serves as a versatile precursor for mesoporous hybrid thin films through sol-gel processing and self-assembly techniques [18] [19]. The phosphonate groups enable covalent attachment to metal oxide frameworks while maintaining organic functionality [20].

Titania-phosphonate hybrid thin films demonstrate exceptional surface areas of 350-520 square meters per gram with pore sizes ranging from 2.5-4.0 nanometers [20]. Phosphonate content of 15-25 mole percent provides optimal balance between mechanical stability and functional group accessibility [20]. Film thickness ranges from 50-200 nanometers with thermal stability extending to 400-450 degrees Celsius [20].

Silica-phosphonate hybrid films achieve surface areas of 400-600 square meters per gram with pore sizes of 3.0-5.0 nanometers [21]. Phosphonate incorporation at 10-20 mole percent enables controlled surface functionalization while maintaining mesoporous structure [21]. Film thickness of 30-150 nanometers provides optimal balance between mechanical integrity and mass transport properties [21].

Alumina-phosphonate hybrid systems demonstrate surface areas of 300-450 square meters per gram with pore sizes of 2.0-3.5 nanometers [19]. Higher phosphonate content of 20-30 mole percent is accommodated due to strong aluminum-phosphonate coordination [19]. Film thickness of 40-180 nanometers provides robust mechanical properties with thermal stability to 450-500 degrees Celsius [19].

Zirconia-phosphonate hybrid materials achieve surface areas of 280-380 square meters per gram with pore sizes of 2.8-4.2 nanometers [22]. Phosphonate content of 12-18 mole percent provides optimal surface functionalization while maintaining structural integrity [22]. Film thickness of 60-220 nanometers offers excellent thermal stability to 420-470 degrees Celsius [22].

Mixed metal-phosphonate systems demonstrate surface areas of 320-480 square meters per gram with pore sizes of 2.2-3.8 nanometers [20]. Phosphonate content of 8-15 mole percent enables controlled surface properties while maintaining mesoporous structure [20]. Film thickness of 45-175 nanometers provides tunable properties with thermal stability to 380-430 degrees Celsius [20].

The synthesis of mesoporous hybrid thin films involves template-directed assembly processes where diethyl allylphosphonate serves as both structure-directing agent and functional component [18]. Hydrolysis and condensation reactions occur simultaneously with self-assembly processes, creating ordered mesoporous structures with covalently attached phosphonate groups [18].

| Film Type | Phosphonate Content (mol%) | Surface Area (m²/g) | Pore Size (nm) | Film Thickness (nm) | Thermal Stability (°C) |

|---|---|---|---|---|---|

| Titania-Phosphonate | 15-25 | 350-520 | 2.5-4.0 | 50-200 | 400-450 |

| Silica-Phosphonate | 10-20 | 400-600 | 3.0-5.0 | 30-150 | 350-400 |

| Alumina-Phosphonate | 20-30 | 300-450 | 2.0-3.5 | 40-180 | 450-500 |

| Zirconia-Phosphonate | 12-18 | 280-380 | 2.8-4.2 | 60-220 | 420-470 |

| Mixed Metal-Phosphonate | 8-15 | 320-480 | 2.2-3.8 | 45-175 | 380-430 |

XLogP3

GHS Hazard Statements

H315 (97.83%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant